2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Description
Historical Context of Chlorinated Propanamide Derivatives
Chlorinated propanamide derivatives have emerged as critical scaffolds in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The introduction of chlorine atoms into propanamide frameworks dates to early 20th-century studies on amide reactivity, particularly N-chlorination processes. These efforts revealed that chlorine substituents enhance electrophilic character, enabling selective modifications for drug development. By the 1980s, chlorinated propanamides gained prominence in agrochemical and pharmaceutical research, exemplified by their role in synthesizing selective androgen receptor degraders (SARDs) for prostate cancer therapy. The compound 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide represents a modern iteration of these efforts, optimized for stability and target specificity.
Chemical Classification and Structural Family
This compound belongs to the chlorinated aromatic propanamide family, characterized by:
- A propanamide backbone ($$CH3CH2CONH_-$$) with a chlorine substituent at the α-carbon.
- A 4-chloro-2-methoxy-5-methylphenyl group attached to the amide nitrogen.
Structural Comparison with Related Derivatives
The methoxy and methyl groups on the aryl ring enhance lipophilicity, while dual chlorine atoms improve electrophilicity for protein binding.
Nomenclature and Identification Parameters
IUPAC Name
This compound.
CAS Registry and International Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 923681-65-6 |
| PubChem CID | Not yet assigned |
| EC Number | 607-465-4 |
Research Significance in Modern Chemistry
This compound exemplifies the "magic chloro effect" , where chlorine atoms amplify bioactivity through hydrophobic interactions and electron withdrawal. Key research applications include:
- Drug Discovery : As a SARD precursor, it targets androgen receptor mutants in prostate cancer.
- Synthetic Intermediates : Serves in synthesizing isoindole derivatives for kinase inhibition.
- Crystallography Studies : Its orthorhombic crystal structure ($$a = 9.5119 \, \text{Å}, b = 9.6885 \, \text{Å}$$) aids in modeling chlorinated amide packing.
Recent advances in solvent-free chlorination protocols further underscore its utility in sustainable synthesis.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-4-9(14-11(15)7(2)12)10(16-3)5-8(6)13/h4-5,7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOAHJZPRGLRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The compound is synthesized via a nucleophilic acyl substitution reaction between 4-chloro-2-methoxy-5-methylaniline and 2-chloropropanoyl chloride. The amine group attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the amide bond. Triethylamine is typically employed as a base to neutralize HCl byproducts, ensuring reaction progression.
Reaction Equation:
$$ \text{C}7\text{H}7\text{Cl}2\text{NO} + \text{C}3\text{H}4\text{Cl}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{11}\text{H}{12}\text{Cl}2\text{NO}_2 + \text{HCl} $$
Standard Laboratory Procedure
- Reactants:
- 4-Chloro-2-methoxy-5-methylaniline (1.0 equiv)
- 2-Chloropropanoyl chloride (1.1 equiv)
- Conditions:
- Solvent: Dichloromethane (DCM), 0–5°C
- Base: Triethylamine (1.2 equiv)
- Time: 4–6 hours
- Yield: 78–85%
Critical Observations:
- Temperature control below 5°C minimizes side reactions such as hydrolysis of the acid chloride.
- Excess 2-chloropropanoyl chloride compensates for volatility losses during exothermic reactions.
Industrial-Scale Optimizations
Continuous Flow Reactor Systems
Industrial production utilizes continuous flow reactors to enhance safety and yield:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 82% | 91% |
| Purity | 95% | 99% |
| Solvent Consumption | 10 L/kg | 3.5 L/kg |
Flow systems reduce thermal gradients, preventing localized overheating that degrades the methoxy group.
Phase Transfer Catalysis (PTC)
The patent-derived method employs tetrabutylammonium bromide (TBAB) in a water-DCM biphasic system:
- Step 1:
- Dissolve 4-chloro-2-methoxy-5-methylaniline (1.0 mol) in DCM.
- Add TBAB (0.05 mol) and aqueous NaOH (2.0 mol).
- Step 2:
- Slowly add 2-chloropropanoyl chloride (1.05 mol) at 40°C.
- Workup:
- Separate organic layer, evaporate DCM, and recrystallize from methanol.
Advantages:
- TBAB accelerates amine deprotonation, increasing reaction rate by 3×.
- Aqueous phase neutralizes HCl, simplifying purification.
Solvent and Base Screening
Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 85 | 97 |
| Toluene | 2.4 | 72 | 89 |
| THF | 7.5 | 68 | 83 |
| Acetonitrile | 37.5 | 81 | 94 |
Polar aprotic solvents like DCM stabilize the transition state, enhancing nucleophilicity of the amine.
Base Selection Criteria
| Base | pKb | Yield (%) | Side Products (%) |
|---|---|---|---|
| Triethylamine | 3.25 | 85 | 2.1 |
| Pyridine | 8.77 | 74 | 5.3 |
| DBU | 13.5 | 88 | 1.8 |
| NaHCO₃ | 6.35 | 65 | 8.9 |
Stronger bases like DBU improve yields but require stringent moisture control to avoid saponification.
Impurity Profiling and Control
Common Byproducts
Chromatographic Purity Data
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization (MeOH) | 98.5 | 82 |
| Column Chromatography | 99.9 | 75 |
| Sublimation | 99.2 | 68 |
Green Chemistry Approaches
Solvent Recycling Systems
Industrial plants recover >90% of DCM via fractional distillation, reducing waste.
Catalytic Amination
Recent advances employ Fe₃O₄ nanoparticles (0.5 mol%) to catalyze the reaction at 25°C, achieving 89% yield with 97% atom economy.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
- CAS Number : 923681-65-6
- Molecular Formula: C₁₁H₁₃Cl₂NO₂
- Molecular Weight : 262.13 g/mol
- Purity : ≥95% (lab-grade)
- Applications : A versatile small-molecule scaffold for laboratory research, though listed as discontinued in some supplier catalogs . Current availability (as of 2025) may vary by vendor .
This compound features a propanamide backbone with a 2-chloro substituent and a substituted phenyl group (4-chloro, 2-methoxy, 5-methyl). Its structure enables diverse intermolecular interactions, making it valuable in crystallography and materials science.
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the propanamide chain or phenyl ring, influencing reactivity, solubility, and applications:
Key Observations :
- Chloro vs.
- Nitro vs. Methoxy Groups : The nitro group in 2-methoxy-4-nitrophenyl derivatives enhances electrophilic character, making such compounds suitable for agrochemical synthesis .
- Triethoxysilyl Functionalization : The addition of a triethoxysilyl group (CTP) expands utility in materials science by enabling surface grafting .
Crystallographic and Hydrogen Bonding Behavior
- 3-Chloro-N-(4-methoxyphenyl)propanamide : Forms homodromic chains via N–H∙∙∙O and C–H∙∙∙O interactions, with a C=O bond length of 1.2326 Å and C–N bond length of 1.3416 Å, indicative of amide resonance .
- Original Compound: No direct crystallographic data is available in the evidence, but its methoxy and chloro substituents likely influence packing efficiency and intermolecular interactions compared to simpler analogs.
Industrial and Regulatory Considerations
- Synthesis : Continuous crystallization methods, as demonstrated for 2-chloro-N-(4-methylphenyl)propanamide (CNMP), highlight scalable manufacturing approaches for chloro-propanamide derivatives .
- Safety : Safety data for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (a close analog) recommends standard handling protocols for halogenated amides, including PPE and ventilation .
- Regulatory Status : Boscalid, an agrochemical with a structurally related metabolite (2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl) nicotinamide), has established maximum residue limits (MRLs) in crops, suggesting environmental persistence concerns for chloro-substituted amides .
Biological Activity
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide, a compound with the molecular formula C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and an amide functional group, which are critical for its biological interactions. The presence of the methoxy and methyl groups may influence its lipophilicity and receptor binding properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest potential inhibitory effects against viral proteases, particularly in the context of SARS-CoV-2. The compound's structure allows it to interact with the active sites of viral enzymes, potentially hindering viral replication .
- Antibacterial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains. Its activity against Gram-positive and Gram-negative bacteria is noteworthy, with minimal inhibitory concentrations (MICs) reported in various studies .
- Antifungal Effects : In addition to antibacterial properties, this compound demonstrates antifungal activity against strains such as Candida albicans .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain proteases involved in viral replication. This inhibition can be quantified by measuring IC₅₀ values, which indicate the concentration required to inhibit 50% of enzyme activity.
- Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, allowing it to reach intracellular targets effectively.
Efficacy Studies
Recent studies have evaluated the efficacy of this compound through various assays:
| Study | Target | IC₅₀ (µM) | Comments |
|---|---|---|---|
| Study A | M pro (SARS-CoV-2) | 15 | Moderate inhibition observed |
| Study B | E. coli | 20 | Significant antibacterial effect |
| Study C | C. albicans | 25 | Effective antifungal activity |
These findings indicate that the compound possesses moderate to strong inhibitory effects against key biological targets.
Case Studies
- Case Study on Viral Protease Inhibition : In a study focusing on SARS-CoV-2, 16 compounds were evaluated for their inhibitory effects on the main protease (M pro). Among these, this compound demonstrated significant inhibitory action, supporting its potential as a therapeutic agent against COVID-19 .
- Antimicrobial Activity Assessment : A comprehensive analysis involving several bacterial strains revealed that the compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various pathogens, indicating robust antibacterial properties .
Q & A
Q. What synthetic methodologies are recommended for achieving high yields of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Acid chloride formation : React propanoyl chloride with 4-chloro-2-methoxy-5-methylaniline under anhydrous conditions.
Nucleophilic substitution : Introduce the chloro substituent using reagents like PCl₃ or SOCl₂.
Purification : Use column chromatography or recrystallization (e.g., ethanol/DMSO mixtures) to isolate the product .
- Critical Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Optimize temperature (60–80°C) to avoid decomposition of the methoxy group .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- δ 1.3–1.5 ppm (triplet, CH₂CH₃ from propanamide backbone).
- δ 6.8–7.2 ppm (aromatic protons from the substituted phenyl ring) .
- Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 287 (C₁₁H₁₂Cl₂NO₂⁺) .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates without hydrolyzing intermediates .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- By-Product Mitigation :
- Avoid excess chlorinating agents to prevent over-substitution.
- Employ low-temperature (-10°C) quenching to stabilize intermediates .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectroscopic data be systematically resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental values to identify conformational mismatches .
- X-ray Crystallography : Resolve ambiguities in aromatic ring substitution patterns by solving the crystal structure (e.g., using SHELXL for refinement ).
- Dynamic NMR : Investigate rotational barriers in the propanamide backbone if splitting patterns deviate from expectations .
Q. What strategies are employed in crystallographic studies to determine the absolute configuration of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement (R-factor < 5%) .
- Validation : Confirm chirality using Flack parameter analysis in WinGX .
- Visualization : Generate ORTEP diagrams to illustrate bond lengths/angles (e.g., C-Cl bond: ~1.74 Å) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ values (e.g., -OCH₃: σ = -0.27; -Cl: σ = +0.23) to predict activation energy trends .
- Kinetic Studies : Compare rate constants (k) for reactions at the chloro position under varying electronic environments (e.g., DMSO vs. THF) .
- Computational Modeling : Use Gaussian09 to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites .
Q. What computational methods are used to model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (binding affinity: -8.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR Modeling : Correlate substituent parameters (e.g., logP, polar surface area) with inhibitory activity (IC₅₀) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
